5-Amino-1H-indazole-6-carboxylic acid
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Overview
Description
5-Amino-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its diverse biological activities and medicinal applications. Indazole derivatives have been studied for their potential as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, which forms the indazole ring through consecutive formation of C–N and N–N bonds . Another approach involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-catalyzed reactions to achieve higher yields and minimize byproducts. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in the presence of oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Amino-1H-indazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-6-carboxylic acid: Lacks the amino group at the 5-position, which can affect its biological activity.
5-Amino-2H-indazole-6-carboxylic acid: Similar structure but different tautomeric form, leading to variations in reactivity and stability.
5-Amino-1H-indazole-4-carboxylic acid: The carboxylic acid group is positioned differently, which can influence its chemical properties and applications.
Uniqueness
5-Amino-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-amino-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
InChI Key |
JQCMNLYJSXZZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)C(=O)O |
Origin of Product |
United States |
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